

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Umbelliprenin

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## Compound of Interest

Compound Name: *Umbelliprenin*

Cat. No.: *B1683724*

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## Abstract

**Umbelliprenin**, a naturally occurring sesquiterpene coumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities. Found primarily in plants of the *Ferula* genus, this compound presents a unique chemical architecture that underpins its biological effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Umbelliprenin**, details the experimental methodologies for its characterization, and explores its interaction with key cellular signaling pathways. All quantitative data is summarized for clarity, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

## Chemical Structure and Properties

**Umbelliprenin** is classified as a sesquiterpene coumarin, a class of natural products characterized by a coumarin nucleus linked to a fifteen-carbon sesquiterpene moiety. The fundamental structure consists of a 7-hydroxycoumarin (umbelliferone) core, where the hydroxyl group is ether-linked to a farnesyl group.

## IUPAC Name and Formula

- IUPAC Name: 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one[1]

- Chemical Formula:  $C_{24}H_{30}O_3$  [1]
- Molecular Weight: 366.49 g/mol [2][3]

## Core Structural Features

The molecule can be deconstructed into two primary components:

- Coumarin Core: A benzopyran-2-one structure, which is a common scaffold in many bioactive natural products.
- Farnesyl Side Chain: A 15-carbon isoprenoid chain attached to the 7-position of the coumarin core via an ether linkage. This lipophilic side chain is crucial for the molecule's ability to traverse cellular membranes and interact with various biological targets. [1]

The chemical structure of **Umbelliprenin** is depicted below:



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**Figure 1:** Chemical Structure of **Umbelliprenin**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Umbelliprenin** is provided in the table below.

Property	Value	Reference
Molecular Formula	$C_{24}H_{30}O_3$	[1]
Molecular Weight	366.49 g/mol	[2][3]
Appearance	White powder	[3]
Purity (typical)	≥95.0% (HPLC)	[3]
Storage Temperature	-20°C	[3]

## Stereochemistry

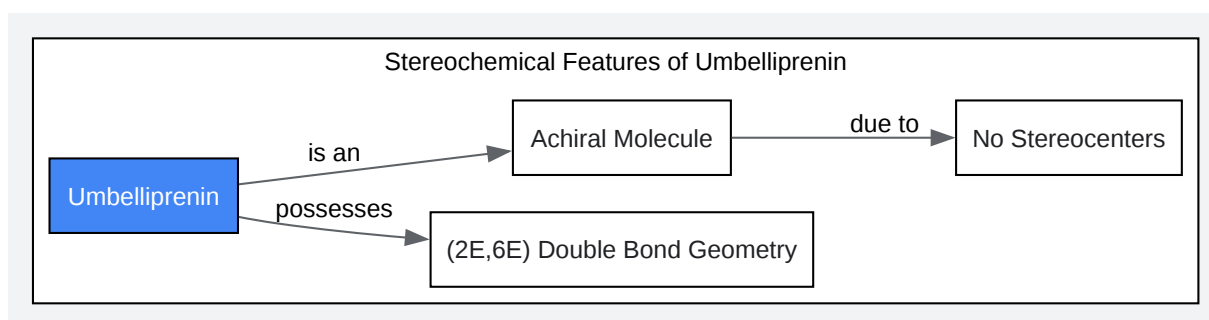
The stereochemistry of **Umbelliprenin** is a critical aspect that influences its biological activity. While the molecule is achiral, the geometry of the double bonds within the farnesyl side chain is specifically defined.

## Double Bond Geometry

The IUPAC name, 7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one, explicitly denotes the stereochemistry of the double bonds at positions 2 and 6 of the farnesyl chain as being in the E (entgegen) configuration. This trans- a trans-configuration is a key structural feature.

## Chirality

Despite the presence of double bonds with defined stereochemistry, **Umbelliprenin** is an achiral molecule. This is because it lacks any stereocenters (chiral carbons), and it possesses a plane of symmetry that renders it superimposable on its mirror image.



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**Figure 2:** Key Stereochemical Aspects of **Umbelliprenin**.

## Experimental Protocols for Structural Elucidation

The structural elucidation of **Umbelliprenin** relies on a combination of spectroscopic techniques. While detailed experimental protocols for the original isolation and characterization are not readily available in the reviewed literature, a representative protocol for the analysis of a sesquiterpene coumarin using modern analytical methods is provided below.

## Representative Protocol for Spectroscopic Analysis

### 3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of organic molecules. A comprehensive NMR analysis of a sesquiterpene coumarin like **Umbelliprenin** would involve a suite of 1D and 2D experiments.

- Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the data.
- 1D NMR Experiments:
  - $^1\text{H}$  NMR: Provides information about the number and chemical environment of protons.
  - $^{13}\text{C}$  NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveal the number and types of carbon atoms ( $\text{CH}_3$ ,  $\text{CH}_2$ ,  $\text{CH}$ , and quaternary carbons).
- 2D NMR Experiments:
  - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the connectivity of the carbon skeleton.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and establishing the overall structure.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the stereochemistry of double bonds.

NMR Experiment	Typical Parameters	Information Obtained
$^1\text{H}$ NMR	400 MHz, $\text{CDCl}_3$ , 32 scans, 1.0 s relaxation delay	Proton chemical shifts, multiplicities, and coupling constants.
$^{13}\text{C}$ NMR	100 MHz, $\text{CDCl}_3$ , 1024 scans, 2.0 s relaxation delay	Carbon chemical shifts and types.
COSY	400 MHz, $\text{CDCl}_3$ , 2 scans, 256 increments	$^1\text{H}$ - $^1\text{H}$ spin-spin coupling networks.
HSQC	400 MHz, $\text{CDCl}_3$ , 2 scans, 256 increments	Direct $^1\text{H}$ - $^{13}\text{C}$ correlations.
HMBC	400 MHz, $\text{CDCl}_3$ , 4 scans, 256 increments	Long-range $^1\text{H}$ - $^{13}\text{C}$ correlations (2-3 bonds).

### 3.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can aid in structural elucidation.

- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI - Electrospray Ionization).
- Experimental Parameters:
  - Ionization Mode: Positive ion mode is typically used for coumarins.
  - Full Scan MS: To determine the accurate mass of the molecular ion ( $[\text{M}+\text{H}]^+$ ) and confirm the elemental formula.
  - Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern. This pattern can be used to identify structural motifs within the molecule. For **Umbelliprenin**, fragmentation would likely involve cleavage of the ether linkage and fragmentation of the farnesyl chain.

MS Experiment	Typical Parameters	Information Obtained
Full Scan MS	ESI positive mode, mass range 100-1000 m/z	Accurate mass of the molecular ion and elemental composition.
Tandem MS (MS/MS)	Collision-induced dissociation (CID), collision energy ramp	Fragmentation pattern for structural confirmation.

### 3.1.3. High-Performance Liquid Chromatography (HPLC)

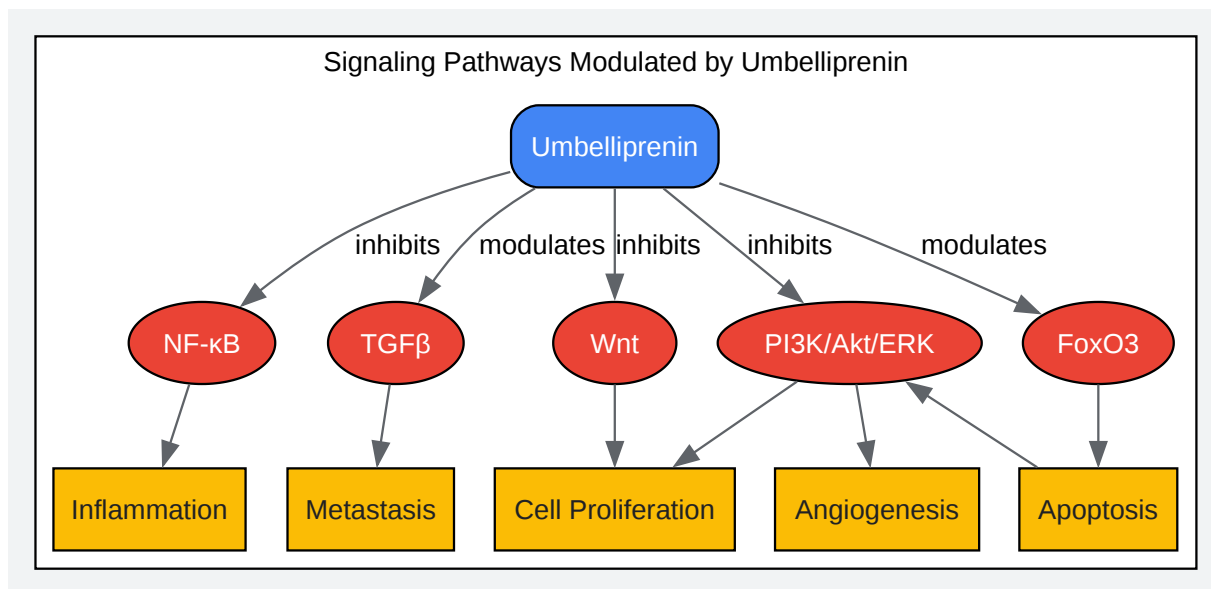
HPLC is used for the purification and quantification of **Umbelliprenin**.

- Instrumentation: An HPLC system equipped with a UV detector.
- Chromatographic Conditions:
  - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  - Mobile Phase: A gradient of acetonitrile and water is commonly used.
  - Detection: UV detection at a wavelength where the coumarin chromophore absorbs strongly (around 320 nm).

HPLC Parameter	Typical Value
Column	C18 reverse-phase
Mobile Phase	Acetonitrile/Water gradient
Flow Rate	1.0 mL/min
Detection Wavelength	~320 nm

## Modulation of Cellular Signaling Pathways

**Umbelliprenin** exerts its biological effects by modulating a number of key cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammation. The interplay of these pathways is complex and represents a key area of ongoing research.



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**Figure 3:** Overview of Signaling Pathways Modulated by **Umbelliprenin**.

The anticancer and anti-inflammatory effects of **Umbelliprenin** are, in part, attributed to its ability to interfere with these signaling cascades. For instance, inhibition of the Wnt and PI3K/Akt/ERK pathways can lead to decreased cell proliferation and angiogenesis, while modulation of NF- $\kappa$ B and FoxO3 can influence inflammation and apoptosis.

## Conclusion

**Umbelliprenin** is a fascinating natural product with a well-defined chemical structure and stereochemistry. Its biological activities are intrinsically linked to its molecular architecture, particularly the presence of the (2E,6E)-farnesyl side chain. The continued investigation of its interactions with cellular signaling pathways holds significant promise for the development of new therapeutic agents. This guide provides a foundational understanding of the key chemical and biological aspects of **Umbelliprenin** to aid researchers and drug development professionals in their future endeavors.

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